molecular formula C11H17N B7784566 1-(4-Methylpent-4-en-2-yn-1-yl)piperidine

1-(4-Methylpent-4-en-2-yn-1-yl)piperidine

Cat. No.: B7784566
M. Wt: 163.26 g/mol
InChI Key: RBVXJKOFMBSDJR-UHFFFAOYSA-N
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Description

1-(4-Methylpent-4-en-2-yn-1-yl)piperidine is a chemical compound with the molecular formula C11H17N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a unique structure with a 4-methylpent-4-en-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpent-4-en-2-yn-1-yl)piperidine typically involves the reaction of piperidine with 4-methylpent-4-en-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpent-4-en-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Methylpent-4-en-2-yn-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylpent-4-en-2-yn-1-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting CNS function. The pathways involved may include signal transduction cascades such as the PI3K/Akt pathway or the MAPK pathway.

Comparison with Similar Compounds

1-(4-Methylpent-4-en-2-yn-1-yl)piperidine can be compared with other piperidine derivatives such as:

    Piperidine: The parent compound, which lacks the 4-methylpent-4-en-2-yn-1-yl substituent.

    1-(2-Phenylethyl)piperidine: A derivative with a phenylethyl group, known for its psychoactive properties.

    1-(4-Methylphenyl)piperidine: A derivative with a methylphenyl group, used in the synthesis of pharmaceuticals.

Uniqueness: The presence of the 4-methylpent-4-en-2-yn-1-yl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

1-(4-methylpent-4-en-2-ynyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2)7-6-10-12-8-4-3-5-9-12/h1,3-5,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVXJKOFMBSDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C#CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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